molecular formula C10H11NO3S B14908743 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide

Katalognummer: B14908743
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: GVOZTKHIQSRFQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide can be achieved through several methods. One approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate. This intermediate undergoes selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction is typically carried out under constant current electrolysis using graphite felt electrodes, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above can be adapted for larger-scale production, given its efficiency and relatively mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, such as:

Uniqueness

5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group and sulfone moiety allow for a wide range of chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H11NO3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

5-amino-2,2-dimethyl-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C10H11NO3S/c1-10(2)9(12)7-5-6(11)3-4-8(7)15(10,13)14/h3-5H,11H2,1-2H3

InChI-Schlüssel

GVOZTKHIQSRFQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C2=C(S1(=O)=O)C=CC(=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.